Ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate is a complex organic compound with a molecular formula of C21H24N2O5S. This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a phenylcarbamoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-4-carboxylate. This intermediate is then reacted with 3-(phenylcarbamoyl)phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is known to play a crucial role in its binding affinity and specificity. Additionally, the piperidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate: Lacks the sulfonyl group, which may result in different biological activities.
Ethyl 1-phenylpiperidine-3-carboxylate: Has a different substitution pattern on the piperidine ring, affecting its chemical properties.
Ethyl 1-[3-(phenylcarbamoyl)propanoyl]piperidine-4-carboxylate: Contains a propanoyl group instead of a sulfonyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-2-28-21(25)16-11-13-23(14-12-16)29(26,27)19-10-6-7-17(15-19)20(24)22-18-8-4-3-5-9-18/h3-10,15-16H,2,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHQKJJAAHYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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